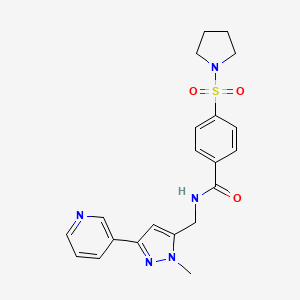

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-25-18(13-20(24-25)17-5-4-10-22-14-17)15-23-21(27)16-6-8-19(9-7-16)30(28,29)26-11-2-3-12-26/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXISZAJVIPEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry, particularly focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of hydrazine with a suitable diketone.

- Pyridine Coupling : The pyridine ring is introduced via coupling reactions, often using boronic acid derivatives.

- Amide Formation : The final step involves the formation of the amide bond with the pyrrolidine sulfonyl group .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole and pyridine rings have shown significant activity against various pathogens, including fungi and bacteria. In particular, compounds analogous to our target have been effective against Mythimna separate and Helicoverpa armigera, showcasing lethal activities at concentrations as low as 500 mg/L .

Anticancer Activity

The compound's potential anticancer activity has been explored through various in vitro assays. For example, structural analogs have been reported to inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis. SAR studies indicate that specific substituents on the pyrazole or benzamide rings can enhance potency against cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes critical for disease progression. For instance, certain pyrazole derivatives have been shown to inhibit MET kinase activity, which is implicated in various cancers. Such inhibition is crucial for developing targeted therapies .

The biological activity of this compound likely involves:

- Receptor Binding : Interaction with specific receptors or enzymes, leading to modulation of their activity.

- Signal Transduction Pathways : Alteration of intracellular signaling pathways that result in biological responses such as apoptosis or cell cycle arrest.

- Bioisosterism : The structural features may allow it to mimic natural substrates or inhibitors, enhancing its efficacy and selectivity against biological targets .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the compound's biological activity. Key points include:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for antimicrobial action |

| Pyridine Substituent | Enhances receptor binding |

| Pyrrolidine Sulfonyl Group | Critical for enzyme inhibition |

The combination of these features contributes to the compound's unique profile, making it a candidate for further development in therapeutic applications.

Case Studies

Several case studies highlight the effectiveness of similar compounds in real-world applications:

- Insecticidal Efficacy : A study demonstrated that a related compound exhibited over 70% mortality against Mythimna separate, suggesting potential agricultural applications .

- Antifungal Activity : Another derivative showed an inhibition rate of 77.8% against Pyricularia oryae, indicating promise in treating fungal infections .

- Cytotoxicity Against Cancer Cells : Compounds structurally similar to our target have shown IC50 values less than those of standard chemotherapeutics like doxorubicin .

Scientific Research Applications

-

Anticancer Activity :

- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145) cells . The presence of the pyridine moiety enhances the interaction with biological targets involved in tumor growth.

- Anticonvulsant Properties :

- Targeting Tyrosine Kinases :

Pharmacological Insights

-

Mechanism of Action :

- The mechanism by which N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects likely involves binding to specific receptors or enzymes, altering their activity. For example, similar compounds have been shown to bind to inactive forms of target proteins, thus inhibiting their activation.

-

Structure-Activity Relationship (SAR) :

- Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications to the pyrazole or pyridine rings can significantly affect biological activity. For instance, substituents on the pyridine ring have been correlated with increased potency against certain cancer cell lines .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

- A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that exhibited potent anticancer activity against multiple cell lines, demonstrating the potential for further development into therapeutic agents .

- Another investigation focused on the anticonvulsant properties of similar pyrazole-based compounds revealed effective seizure control in animal models, suggesting that this class of compounds could lead to new treatments for epilepsy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to six thiazole-based benzamide derivatives from a 2021 study (), which share functional similarities but differ in core heterocycles, substituents, and side chains. Key distinctions include:

Structural Differences

Implications of Structural Variations

Thiazoles, however, may offer greater conformational flexibility .

Benzamide Substituents :

- The 4-(pyrrolidin-1-ylsulfonyl) group in the target compound is a sulfonamide, which is more electron-withdrawing than the 3,4-dichloro or isonicotinamide groups in analogs. This could alter solubility (sulfonamides are generally polar) and modulate target binding .

Side-Chain Diversity :

- The pyridin-3-ylmethyl side chain in the target compound contrasts with the morpholine- or piperazine-linked chains in analogs. Piperazine derivatives (e.g., 4e, 4g) are often basic, enhancing water solubility, whereas pyrrolidinylsulfonyl groups may confer steric bulk or hydrogen-bond acceptor properties .

Physicochemical and Spectral Data

While the target compound’s analytical data (e.g., melting point, NMR) are unavailable, analogs in exhibit:

- Melting Points : 180–220°C (typical for crystalline benzamides).

- 1H NMR : Pyridinyl protons resonate at δ 8.3–8.9 ppm; sulfonamide protons (if present) would appear near δ 3.0–3.5 ppm.

- HRMS : Confirmed molecular ions with <5 ppm accuracy .

Q & A

What are the key synthetic routes for this compound, and how can condensation reactions be optimized for higher yields?

Basic:

The compound is synthesized via multi-step processes involving pyrazole core formation, followed by sulfonylation and functionalization. A typical route begins with the condensation of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by sulfonylation using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane .

Advanced:

Optimizing condensation reactions requires controlling stoichiometry, solvent polarity (e.g., DMF or THF), and catalytic agents. For example, using K₂CO₃ as a base in DMF at 60–80°C improves nucleophilic substitution efficiency. Monitoring reaction progress via TLC (silica gel, UV detection) and adjusting reaction times (12–24 hours) minimizes by-products. Yields >80% are achievable with excess sulfonyl chloride (1.2–1.5 equivalents) .

Which spectroscopic methods are used to characterize this compound, and how can conflicting NMR data be resolved?

Basic:

Characterization relies on -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS). -NMR (400 MHz, DMSO-d₆) confirms pyrazole and pyridine proton environments (δ 8.5–9.0 ppm for aromatic protons), while IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced:

Conflicting NMR data (e.g., overlapping peaks) are resolved using 2D techniques (HSQC, HMBC) or deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆). For example, HSQC can distinguish between methylene protons adjacent to pyridine (δ 4.2–4.5 ppm) and sulfonamide groups. Dynamic NMR experiments at elevated temperatures (50–70°C) may clarify rotational barriers in sulfonamide moieties .

How is purity assessed via HPLC, and how are analytical methods validated?

Basic:

Purity is determined using reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. UV detection at 254 nm ensures >95% purity .

Advanced:

Method validation follows ICH guidelines:

- Linearity: Calibration curves (5–200 µg/mL, R² > 0.999).

- Precision: Intraday/interday RSD < 2%.

- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1.

For co-eluting impurities, UPLC-MS/MS with electrospray ionization (ESI+) identifies molecular ions and fragments .

What crystallography techniques are used for structural determination, and how is SHELXL employed in refinement?

Basic:

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the molecular structure. Data collection at 100–150 K minimizes thermal motion artifacts .

Advanced:

SHELXL refines structures using iterative least-squares cycles. Key steps:

- Hydrogen placement: Riding model for non-polar H atoms.

- Disorder modeling: Split positions for flexible pyrrolidine groups.

- Twinning correction: For non-merohedral twinning (HKLF 5 format). Final R-factors < 0.05 are achievable with high-resolution data (<1.0 Å) .

How are structure-activity relationship (SAR) studies designed using analogs of this compound?

Advanced:

SAR studies involve synthesizing analogs with modified pyridine, pyrazole, or sulfonamide groups. For example:

- Pyridine substitution: Replace pyridin-3-yl with 4-fluorophenyl to assess π-π stacking effects.

- Sulfonamide variation: Test pyrrolidine vs. piperidine rings for steric effects.

Biological activity is evaluated via in vitro assays (e.g., enzyme inhibition IC₅₀). Dose-response curves and molecular dynamics simulations (100 ns trajectories) correlate structural changes with activity .

What protocols are recommended for molecular docking studies targeting pyrrolidine sulfonamide interactions?

Advanced:

Protein preparation: Retrieve target structures (e.g., PDB ID 1JI) and remove water/ions.

Ligand preparation: Generate 3D conformers (OpenEye Omega) and assign charges (AM1-BCC).

Docking: Use AutoDock Vina with a grid box covering the active site (20 × 20 × 20 Å).

Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).

Hydrogen-bond interactions with key residues (e.g., Asp189 in thrombin) validate binding modes .

How can solubility challenges in in vivo studies be addressed?

Advanced:

- Co-solvents: Use cyclodextrins (10–20% w/v) or PEG-400 to enhance aqueous solubility.

- Prodrugs: Introduce ester or phosphate groups at the sulfonamide nitrogen for hydrolytic activation.

- Nanoformulations: Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release. Pharmacokinetic studies in rodents (IV/PO administration) monitor plasma concentration-time profiles .

How is compound stability evaluated under varying conditions, and what degradation pathways are observed?

Basic:

Stability is assessed via accelerated stress testing:

- Thermal: 40–60°C for 14 days.

- Photolytic: UV light (ICH Q1B).

- Hydrolytic: pH 1–9 buffers.

Advanced:

LC-MS identifies degradation products. For example, sulfonamide hydrolysis at pH > 8 generates 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. Oxidative degradation (H₂O₂) forms sulfoxide derivatives. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.